

potential off-target effects of Quemliclustat

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Compound of Interest

Compound Name: AB-680 ammonium

Cat. No.: B11929062

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Quemliclustat Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quemliclustat (AB680). The information is based on currently available data from preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Quemliclustat?

Quemliclustat is a potent and selective small-molecule inhibitor of CD73.^{[1][2]} CD73 is an enzyme that plays a critical role in the tumor microenvironment by producing adenosine.^{[3][4]} Adenosine suppresses the immune system's ability to recognize and attack cancer cells.^{[3][5]} By inhibiting CD73, Quemliclustat blocks the production of immunosuppressive adenosine, which may restore the activity of antitumor immune cells and lead to cancer cell death.^{[1][3][6]}

Q2: Is there any information on the molecular off-target effects of Quemliclustat?

Currently, publicly available research and clinical trial data primarily focus on the on-target effects of Quemliclustat, which is the inhibition of the CD73 enzyme. While comprehensive molecular off-target profiling is a standard part of drug development, specific details regarding unintended molecular interactions of Quemliclustat are not extensively reported in the available literature. The development of potent and selective inhibitors like Quemliclustat is designed to minimize off-target activity.

Q3: What are the known safety signals and common adverse events observed in clinical trials?

The Phase 1 ARC-8 study, which evaluated Quemliclustat in combination with chemotherapy, showed no new safety signals attributed to Quemliclustat.^[1] The combination was generally well-tolerated, and it did not appear to significantly increase the toxicity of standard chemotherapy.^{[7][8]}

Treatment-related adverse events (TRAEs) were common in patients receiving the combination therapy. In the ARC-8 trial, any-grade TRAEs occurred in 99.2% of patients, with 73.0% experiencing grade 3 or higher TRAEs.^[9] The most frequently reported grade 3 or higher TRAEs were a decrease in neutrophil count (neutropenia) and anemia.^[2]

Q4: Can Quemliclustat be used as a standalone therapy?

Quemliclustat is currently being investigated in clinical trials primarily in combination with other anti-cancer treatments, such as chemotherapy (gemcitabine and nab-paclitaxel) and immunotherapy (zimerelimab, an anti-PD-1 antibody).^{[5][10][11]} The rationale for this combination approach is to simultaneously target the tumor directly with chemotherapy while enhancing the anti-tumor immune response by blocking adenosine production with Quemliclustat.^[4]

Troubleshooting Experimental Issues

Issue 1: Unexpected cell death in in vitro assays.

Possible Cause: While Quemliclustat is designed to be selective for CD73, high concentrations in in vitro systems could potentially lead to off-target effects or cellular stress.

Troubleshooting Steps:

- **Confirm On-Target Effect:** Ensure that the observed cell death is not due to the intended inhibition of CD73, especially in cell lines that may rely on adenosine signaling for survival.
- **Dose-Response Curve:** Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed and compare it to the IC₅₀ for CD73 inhibition.

- **Control Experiments:** Include appropriate vehicle controls and consider using a structurally unrelated CD73 inhibitor to see if the effect is class-specific.

Issue 2: Inconsistent results in immune cell activation assays.

Possible Cause: The effect of Quemliclustat on immune cell activation is dependent on the presence of extracellular ATP/AMP and CD73 expression on the cells in your system.

Troubleshooting Steps:

- **Characterize CD73 Expression:** Confirm the expression of CD73 on the immune cell subsets being studied using flow cytometry or western blotting.
- **Optimize ATP/AMP Concentration:** Titrate the concentration of extracellular ATP or AMP in your culture medium, as the immunosuppressive effects of adenosine are dependent on the availability of these precursors.
- **Assess Adenosine Levels:** If possible, measure the concentration of adenosine in your cell culture supernatant with and without Quemliclustat to confirm target engagement.

Quantitative Data Summary

Table 1: Safety Profile of Quemliclustat-based Regimens (ARC-8 Trial)[9]

Adverse Event Category	Percentage of Patients
Any-Grade Treatment-Related Adverse Events (TRAEs)	99.2%
Grade 3 or Higher TRAEs	73.0%
Serious TRAEs	27.9%
Grade 5 TRAEs	4.1%
TRAEs Leading to Dose Reduction	53.3%
TRAEs Leading to Dose Delay	75.4%
TRAEs Leading to Study Discontinuation	23.0%

Table 2: Efficacy of Quemliclustat plus Gemcitabine and Nab-Paclitaxel (ARC-8 Trial)[9]

Efficacy Endpoint	Value	95% Confidence Interval
Median Overall Survival (OS)	19.4 months	12.1 - 23.0 months
12-month OS Rate	72.3%	N/A
18-month OS Rate	54.2%	N/A

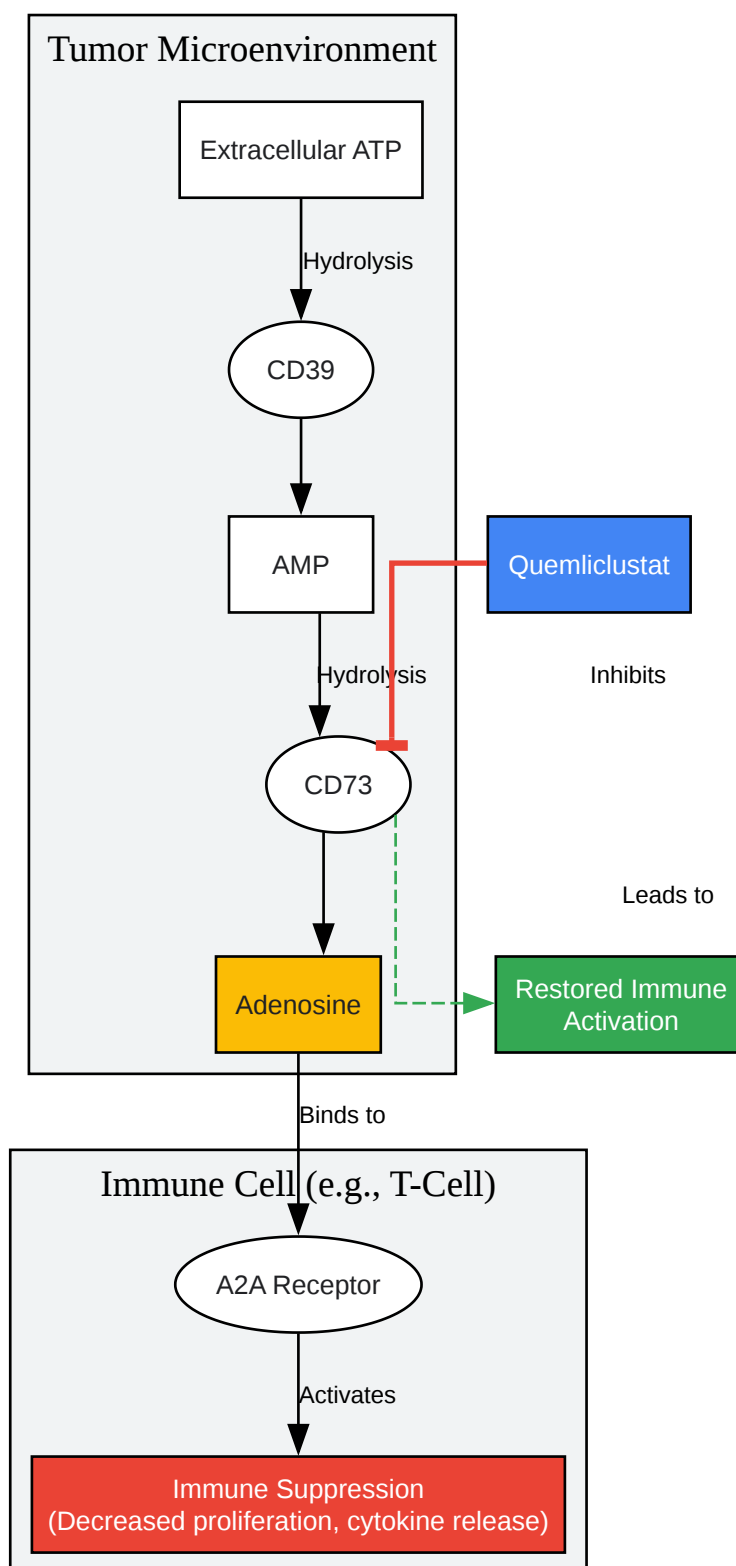
Experimental Protocols

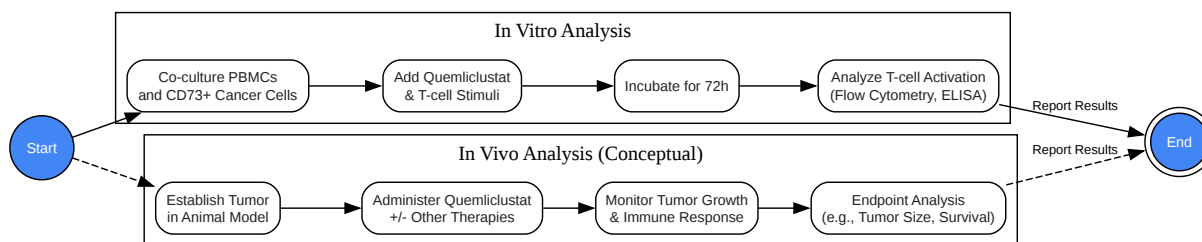
Protocol 1: In Vitro T-Cell Activation Assay

This protocol is a generalized method to assess the effect of Quemliclustat on T-cell activation in the presence of CD73-expressing cells.

- Cell Culture: Co-culture human peripheral blood mononuclear cells (PBMCs) with a CD73-expressing cancer cell line at a 10:1 ratio.
- Treatment: Add Quemliclustat at various concentrations (e.g., 1 nM to 10 μ M) to the co-culture. Include a vehicle control (e.g., DMSO).
- Stimulation: Stimulate T-cell activation using anti-CD3/CD28 antibodies.
- Incubation: Incubate the cells for 72 hours.
- Analysis:
 - Collect supernatant and measure IFN- γ or other relevant cytokines by ELISA to assess T-cell effector function.
 - Stain cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and analyze by flow cytometry.

Visualizations





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